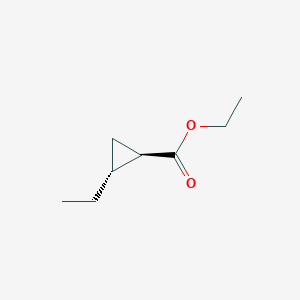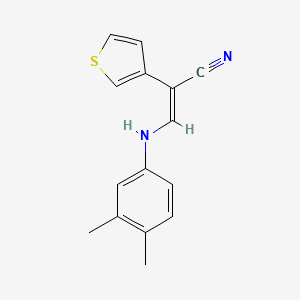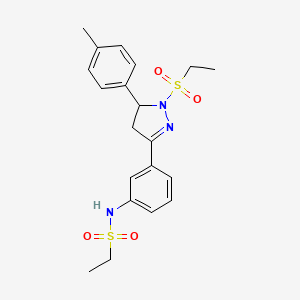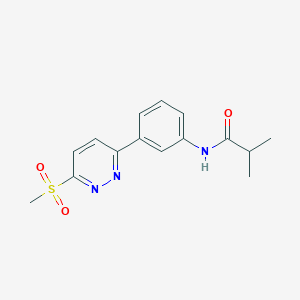
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.198 g/mol. This compound is characterized by its cyclopropane ring, which is a three-membered ring structure, and an ethyl ester functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
作用机制
Target of Action
Ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate, also known as 3beta-Ethyl-1alpha-cyclopropanecarboxylic acid ethyl ester, primarily targets the Androgen receptor messenger RNA (AR mRNA) . The AR mRNA is a clinical trial target associated with diseases like Prostate hyperplasia . It plays a crucial role in modulating transcription factor activity by recruiting coactivator and corepressor proteins to the androgen response elements on target genes .
Mode of Action
Similar compounds like tapentadol, a μ-opioid receptor (mor) agonist and norepinephrine reuptake inhibitor, have been studied . Tapentadol produces large increases in extracellular levels of norepinephrine, exhibiting analgesic effects
Biochemical Pathways
Related compounds like tapentadol have shown to affect the μ-opioid receptor and norepinephrine reuptake pathways . Downstream effects could include modulation of pain perception and other neurological effects.
Pharmacokinetics
Related compounds like tapentadol have been studied . Tapentadol is rapidly absorbed but has low oral bioavailability due to extensive first-pass metabolism
Result of Action
Related compounds like tapentadol have shown to produce analgesic effects in a wide range of animal models of acute and chronic pain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate typically involves the cyclopropanation of an appropriate precursor, followed by esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane carboxylic acid can then be esterified using ethanol and an acid catalyst to yield the ethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient and consistent production. The esterification step can be optimized using high-throughput screening of catalysts and reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3beta-Ethyl-1alpha-cyclopropanecarboxylic acid and ethanol.
Reduction: 3beta-Ethyl-1alpha-cyclopropanemethanol.
Substitution: Various esters or amides depending on the nucleophile used.
科学研究应用
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
3beta-Ethyl-1alpha-cyclopropanecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
3beta-Ethyl-1alpha-cyclopropanecarboxylic acid: The free acid form without the ester group.
3beta-Ethyl-1alpha-cyclopropanemethanol: The reduced form of the ester.
Uniqueness
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate is unique due to its specific ester group, which can influence its reactivity and interactions in chemical and biological systems. The ethyl ester group provides different solubility and reactivity properties compared to other similar compounds.
属性
IUPAC Name |
ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-6-5-7(6)8(9)10-4-2/h6-7H,3-5H2,1-2H3/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHXIIBFDYCARD-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}carbothioyl)amino]acetate](/img/structure/B2837343.png)
![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)
![ethyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2837346.png)



![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)
![3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B2837353.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2837357.png)
![3-(4-chlorophenyl)-9-isopropyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2837359.png)

![5-benzyl-7-(4-fluorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2837366.png)
